Dapoxetine Hydrochloride is a potent, short-acting selective serotonin reuptake inhibitor (SSRI) developed specifically for the on-demand treatment of premature ejaculation (PE). [] It was the first compound developed specifically for this indication and represents a significant advance in sexual medicine. []
Dapoxetine was developed by the pharmaceutical company Eli Lilly and later marketed by Johnson & Johnson under the brand name Priligy. The compound is classified as an SSRI, which are commonly used to treat various mood disorders, but dapoxetine's specific application in sexual health distinguishes it from other SSRIs.
The synthesis of dapoxetine has been explored through various methods, focusing on asymmetric synthesis to achieve high enantiomeric purity. One notable approach involves the use of chiral auxiliaries such as (S)-tert-butanesulfinamide, which aids in achieving stereoselectivity during the synthesis process.
Dapoxetine's molecular formula is CHNO, and its structure features a naphthalene ring connected to a phenylpropanol moiety. The compound's stereochemistry is crucial for its pharmacological activity, with the (S)-enantiomer being the therapeutically active form.
Dapoxetine undergoes several chemical reactions during its synthesis:
Dapoxetine functions primarily by inhibiting the reuptake of serotonin in the synaptic cleft. This increase in serotonin availability enhances neurotransmission, leading to improved ejaculatory control. The mechanism can be summarized as follows:
Dapoxetine exhibits several key physical and chemical properties:
Dapoxetine's primary scientific application lies in its use as a treatment for premature ejaculation. It has been extensively studied for its efficacy and safety profile in clinical settings. Additionally, research continues into its potential off-label uses related to mood disorders due to its serotonergic effects.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2